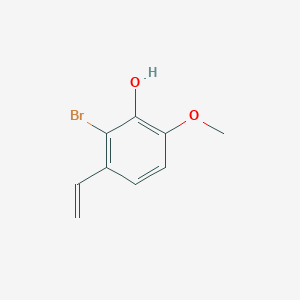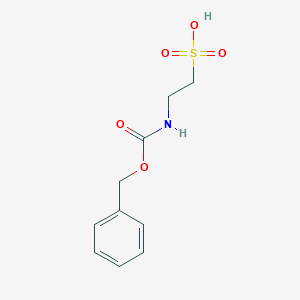
2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid
Übersicht
Beschreibung
“2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid” is a chemical compound with the molecular formula C10H13NO5S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid” is characterized by the presence of a benzyloxy carbonyl group attached to an amino group, which is further attached to an ethanesulfonic acid group . The molecular weight of this compound is 259.28 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid” are not available, it’s known that compounds with benzylic positions are susceptible to oxidative degradation .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, and its surface tension is 48.3±3.0 dyne/cm . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Benzoxaboroles and Their Applications
- Benzoxaboroles , derivatives of phenylboronic acids, have shown exceptional properties and wide applications. Beyond their use as building blocks and protecting groups in organic synthesis, certain benzoxaboroles display biological activity and are under clinical trials. They also bind hydroxyl compounds, suggesting potential as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Synthesis and Transformations of β-Amino Acid Derivatives
- β-Amino acids have been the focus of drug research due to their biological relevance. Metathesis reactions are widely used for accessing alicyclic β-amino acids or densely functionalized derivatives of this group. This indicates the importance of innovative synthesis methods in creating functionalized molecules with potential pharmaceutical applications (Kiss et al., 2018).
Carbon Capture with Amino Acid Salt Solutions
- Amino acid salt (AAS) solutions are considered promising CO2 absorbents for carbon capture and storage (CCS), highlighting the environmental and technological applications of amino acid-based solutions in addressing climate change (Zhang et al., 2018).
Functionalization of Quantum Dots with Amino Acids
- Functionalizing carbon-based quantum dots with amino acids can enhance their electronic and optical properties, making them suitable for optoelectronic devices. This research area explores the application of amino acid-functionalized quantum dots in sensors and energy storage systems, providing a pathway for novel applications (Ravi et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(phenylmethoxycarbonylamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c12-10(11-6-7-17(13,14)15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGORJGOOCHDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

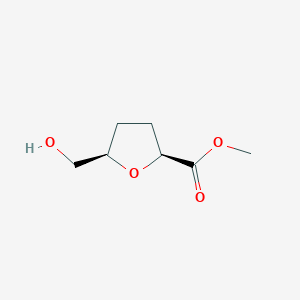
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
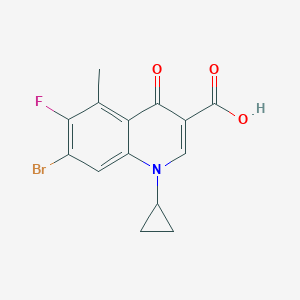

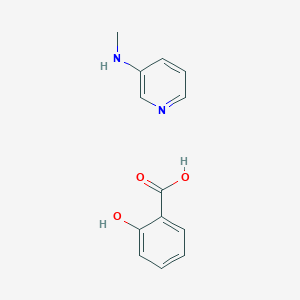
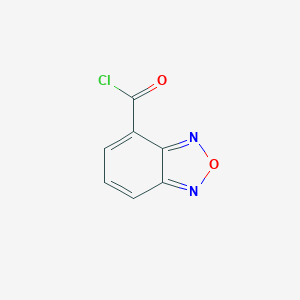
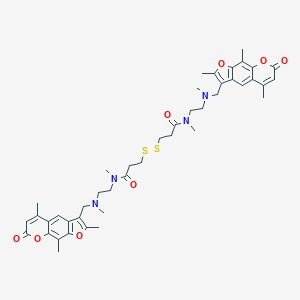
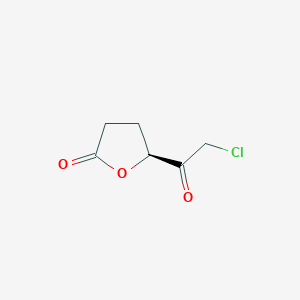
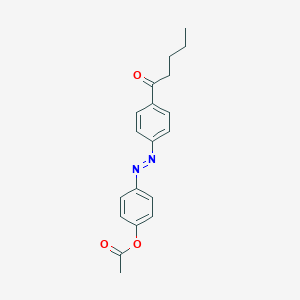
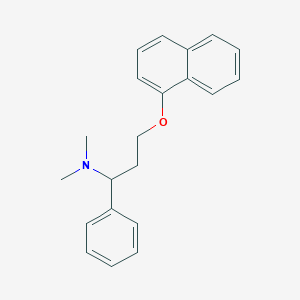
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)

![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)
